molecular formula C13H19N5O3 B2738920 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 361174-96-1

7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No. B2738920
CAS RN: 361174-96-1
M. Wt: 293.327
InChI Key: JZYVTSQUEBQTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Novel Synthesis and Properties

Researchers have developed novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives through enamine alkylation and dehydrating condensation reactions. These compounds are identified as aromatic molecules with a diatropic pi-system, exhibiting more positive reduction potentials compared to vinylogous compounds. Their ability to oxidize amines and alcohols in an autorecycling process, especially under photoirradiation conditions, suggests potential applications in oxidative processes (Mitsumoto & Nitta, 2004).

Fungicidal Activity

A study on the synthesis and bioactivity of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety has shown these compounds to exhibit visible fungicidal activity against pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. This highlights the potential use of related chemical structures in the development of fungicides (Guihua et al., 2014).

Polymer Solar Cells

In the context of polymer solar cells, a novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer (ETL). This development signifies the relevance of pyrrolidine-2,6-dione derivatives in improving the power conversion efficiency of inverted polymer solar cells, thus advancing solar energy technologies (Hu et al., 2015).

Tyrosinase Inhibition

Derivatives of isoindoline-1,3-dione have been synthesized and analyzed for their antioxidant and antityrosinase properties. One particular compound demonstrated higher tyrosinase inhibitory activity than arbutin, a positive control, indicating potential applications in cosmetic and pharmaceutical formulations aimed at skin lightening or treating hyperpigmentation disorders (Then et al., 2018).

Novel Synthesis Methods

A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil showcases the versatility of pyrrolidine-2,6-dione derivatives in pharmaceutical chemistry. These compounds have demonstrated antibacterial, fungicidal, and various other bioactivities, underscoring their potential in drug discovery (Osyanin et al., 2014).

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-16-10-9(11(19)15-13(16)20)18(7-8-21-2)12(14-10)17-5-3-4-6-17/h3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYVTSQUEBQTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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